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molecular formula C9H9Cl2N B1218974 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline CAS No. 61563-24-4

7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1218974
M. Wt: 202.08 g/mol
InChI Key: WFPUBEDBBOGGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04200754

Procedure details

The method of preparing 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which comprises the steps of reacting N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal with a Lewis acid to form N-acetyl 7,8-dichloro-1,2-dihydroisoquinoline, catalytically hydrogenating said dihydroisoquinoline to N-acetyl-7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, and hydrolyzing said tetrahydroisoquinoline to 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([Cl:12])=[C:10]2[C:5]([CH2:6][CH2:7][NH:8][CH2:9]2)=[CH:4][CH:3]=1.C[O:14][CH:15](OC)[CH:16](N(CC1C=CC=C(Cl)C=1)C(=O)C)Cl>>[C:15]([N:8]1[CH:7]=[CH:6][C:5]2[C:10](=[C:11]([Cl:12])[C:2]([Cl:1])=[CH:3][CH:4]=2)[CH2:9]1)(=[O:14])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2CCNCC2=C1Cl
Step Two
Name
N-acetyl-2,3-dichlorobenzylaminoacetaldehyde dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(Cl)N(C(C)=O)CC1=CC(=CC=C1)Cl)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC2=C(C(=CC=C2C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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